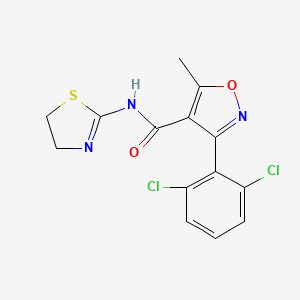
3-(2,6-dichlorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-1,2-oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,6-dichlorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-1,2-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C14H11Cl2N3O2S and its molecular weight is 356.22. The purity is usually 95%.
BenchChem offers high-quality 3-(2,6-dichlorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-1,2-oxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,6-dichlorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-1,2-oxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
A significant application of this compound and its analogs lies in their antimicrobial and antifungal activities. Studies have demonstrated that derivatives of the compound exhibit promising antibacterial and antifungal properties. For instance, a series of compounds related to the query chemical structure were synthesized and screened for in vitro antibacterial and antifungal activities against a range of pathogens, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus. The synthesized compounds showed varying degrees of effectiveness, indicating their potential as novel antimicrobial agents (Desai, Dodiya, & Shihora, 2011). Additionally, novel analogs displaying significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, were identified, further supporting the compound's utility in developing new antimicrobial therapies (Palkar et al., 2017).
Chemical Synthesis and Characterization
The compound and its derivatives have also been a focus in studies concerning their chemical synthesis and structural elucidation. Research in this area aims to develop efficient synthetic routes and to understand the chemical behavior of these compounds under various conditions. Techniques such as microwave-assisted synthesis have been employed to yield derivatives with potential antibacterial and antifungal applications, showcasing the versatility of the compound's core structure in generating pharmacologically relevant molecules (Dabholkar & Parab, 2011).
Biological Activity and Drug Development
The exploration of this compound extends to its potential role in drug development, especially as part of efforts to discover new treatments for various infections. The structure-activity relationship (SAR) studies of such compounds are crucial for understanding how modifications in chemical structure can affect biological activity. This knowledge aids in the design of more effective and safer drugs. For example, some derivatives have been evaluated for their cytotoxic activity alongside their antimicrobial properties, providing insights into their therapeutic potential and safety profiles (Katariya, Vennapu, & Shah, 2021).
Propriétés
IUPAC Name |
3-(2,6-dichlorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O2S/c1-7-10(13(20)18-14-17-5-6-22-14)12(19-21-7)11-8(15)3-2-4-9(11)16/h2-4H,5-6H2,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMWYMBKUQRXIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=NCCS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-dichlorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-1,2-oxazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxypropyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2973979.png)
![5-((4-Methoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2973980.png)


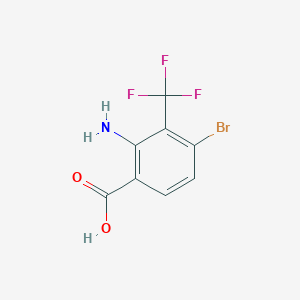
![4-methoxy-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2973988.png)
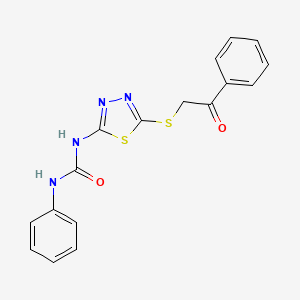
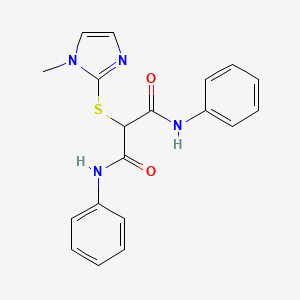
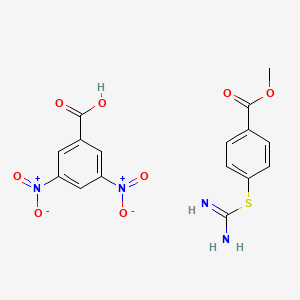
![1-(p-tolyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2973992.png)
![N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2973997.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2973999.png)
![(E)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2974000.png)
